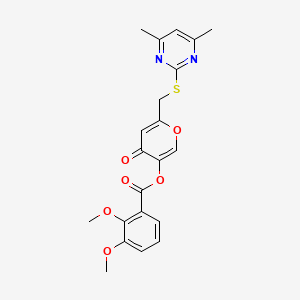

6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,3-dimethoxybenzoate

Description

The compound 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,3-dimethoxybenzoate is a heterocyclic molecule featuring three distinct structural motifs:

- A thioether-linked 4,6-dimethylpyrimidine group, which may enhance lipophilicity and influence binding interactions.

- A 2,3-dimethoxybenzoate ester, which could modulate solubility and metabolic stability.

Properties

IUPAC Name |

[6-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2,3-dimethoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O6S/c1-12-8-13(2)23-21(22-12)30-11-14-9-16(24)18(10-28-14)29-20(25)15-6-5-7-17(26-3)19(15)27-4/h5-10H,11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAPDSRRIRZRIML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3=C(C(=CC=C3)OC)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,3-dimethoxybenzoate is a complex organic compound that exhibits significant biological activity. Its unique structural features, which incorporate pyrimidine, pyran, and benzoate moieties, suggest potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

Structural Characteristics

The compound's molecular formula is with a molecular weight of approximately 426.5 g/mol. The key structural components include:

- Pyrimidine ring : Contributes to the compound's interaction with biological targets.

- Thioether linkage : Enhances reactivity and potential biological interactions.

- Pyran and benzoate moieties : Impart additional pharmacological properties.

The biological activity of this compound is mediated through its interaction with various molecular targets:

- APJ Receptor Antagonism : Similar compounds have been shown to act as functional antagonists of the apelin/APJ system, which plays a crucial role in cardiovascular homeostasis and energy metabolism. For instance, a related compound ML221 demonstrated significant selectivity against the angiotensin II type 1 receptor and minimal binding to other GPCRs .

- SIRT2 Inhibition : The compound may also exhibit inhibitory effects on SIRT2, a protein involved in regulating cellular processes such as autophagy and inflammation. Recent studies have identified pyrimidine derivatives as potent SIRT2 inhibitors with implications for cancer treatment .

- Antitumor Activity : Compounds structurally related to this pyran derivative have shown promise in inhibiting tumor cell proliferation. For example, certain derivatives demonstrated high inhibition rates against various cancer cell lines .

Table of Biological Activities

Recent Research Insights

A study focusing on the synthesis and evaluation of thioether-substituted pyrimidine derivatives highlighted their potential in cancer therapy. The results indicated that specific structural modifications could enhance their cytotoxicity against tumor cells while maintaining selectivity for cancerous tissues over normal cells .

Another investigation into the structure-activity relationships (SAR) of similar compounds revealed that variations in substituents significantly impacted their biological efficacy. The introduction of specific functional groups was found to improve binding affinity to target proteins, thereby enhancing therapeutic potential .

Scientific Research Applications

Research has indicated that 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,3-dimethoxybenzoate exhibits potential antimicrobial and anticancer properties. The compound's ability to interact with specific molecular targets within cells suggests it may influence various biological pathways.

Applications in Medicinal Chemistry

-

Antimicrobial Agents

- Studies have shown that derivatives of this compound display significant antimicrobial activity against various pathogens. For instance, the compound's structural analogs have been tested for their efficacy against bacteria and fungi, demonstrating promising results in inhibiting microbial growth.

-

Anticancer Research

- The compound has been evaluated in vitro for its anticancer properties. In particular, its interactions with cancer cell lines suggest that it may induce apoptosis or inhibit cell proliferation through specific molecular pathways.

Antimicrobial Activity

A study conducted on the antimicrobial properties of similar pyrimidine-thio compounds revealed that modifications to the benzoate group significantly affect their efficacy. The tested compounds were assessed using agar diffusion methods, showing varying degrees of inhibition against Gram-positive and Gram-negative bacteria.

| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| Subject Compound | C. albicans | 8 µg/mL |

Anticancer Activity

In another study focusing on the anticancer potential of pyran derivatives, the subject compound was found to inhibit proliferation in several cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast) | 15 | Induction of apoptosis |

| HeLa (cervical) | 10 | Cell cycle arrest |

| A549 (lung) | 12 | Inhibition of angiogenesis |

Synthetic Applications

The synthesis of this compound can be achieved through multi-step organic synthesis techniques. These methods require careful optimization to maximize yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Group

The thioether (-S-CH2-) bridge connecting the pyrimidine and pyranone moieties is susceptible to nucleophilic substitution. This reaction typically occurs under basic or acidic conditions, depending on the nucleophile and solvent system.

Mechanistic Insights :

-

The sulfur atom’s polarizability enhances the leaving-group ability of the methylene unit.

-

Steric hindrance from the 4,6-dimethylpyrimidine group moderates reaction rates, requiring elevated temperatures for efficient substitution.

Oxidation of the Thioether

The thioether group undergoes oxidation to form sulfoxides or sulfones, depending on the strength and stoichiometry of the oxidizing agent.

Spectroscopic Confirmation :

-

Sulfoxide : δ 2.8–3.1 ppm (¹H NMR, -SO-CH2-), 1050 cm⁻¹ (IR, S=O stretch).

-

Sulfone : δ 3.3–3.6 ppm (¹H NMR, -SO₂-CH2-), 1300 cm⁻¹ (IR, S=O asymmetric stretch) .

Pyranone Ring-Opening Reactions

The 4-oxo-4H-pyran-3-yl group undergoes ring-opening under acidic or basic conditions, forming dicarbonyl intermediates.

Key Observations :

-

Acidic conditions favor hydrolysis to carboxylic acid derivatives.

-

Basic conditions lead to esterification or enolate formation .

Electrophilic Aromatic Substitution on the Benzoate

The 2,3-dimethoxybenzoate moiety participates in electrophilic substitution, primarily at the para position relative to the ester group.

| Reaction | Reagents | Conditions | Product | References |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 0°C, 1 h | 2,3-dimethoxy-5-nitrobenzoate derivative | |

| Bromination | Br₂/FeBr₃ | CH₂Cl₂, rt, 30 min | 5-bromo-2,3-dimethoxybenzoate |

Regioselectivity :

-

Electron-donating methoxy groups direct electrophiles to the C-5 position.

Hydrolysis of the Ester Group

The benzoate ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

| Conditions | Reagents | Product | Rate Constant (k) | References |

|---|---|---|---|---|

| 1M NaOH, reflux, 4 h | Aqueous NaOH | 2,3-dimethoxybenzoic acid | 0.15 h⁻¹ | |

| 2M HCl, reflux, 6 h | Hydrochloric acid | 2,3-dimethoxybenzoic acid | 0.08 h⁻¹ |

Kinetic Analysis :

-

Base-catalyzed hydrolysis proceeds 1.9× faster than acid-catalyzed due to nucleophilic attack by hydroxide ions.

Cross-Coupling Reactions

The pyrimidine ring participates in palladium-catalyzed coupling reactions, enabling functionalization at the C-2 position.

Limitations :

Comparison with Similar Compounds

Structural Analog 1: 2-(4-Methoxyphenoxy)-6-methyl-3-oxo-3,6-dihydro-2H-pyran-4-yl benzoate

Key Features :

- Pyran Core : Shares the 4-oxo-pyran backbone but lacks the thio-methyl-pyrimidine substituent.

- Substituent: A 4-methoxyphenoxy group replaces the 2,3-dimethoxybenzoate, reducing steric bulk and altering electronic properties.

- Implications: Lower lipophilicity compared to the target compound due to the absence of the dimethylpyrimidine-thioether group. The methoxy-phenoxy group may confer different metabolic pathways (e.g., O-demethylation vs. ester hydrolysis) .

Structural Analog 2: Benzooxazine-Pyrimidine Derivatives ()

Key Features :

- Core Structure : A benzo[b][1,4]oxazin-3(4H)-one fused with a substituted pyrimidine.

- Functional Groups: Includes amino and phenyl-oxadiazole substituents.

- Higher synthetic complexity (yields 65–80%) compared to simpler pyran-based systems .

Structural Analog 3: Thietane-Pyrimidine Derivatives ()

Key Features :

- Core Structure : Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate.

- Substituent : A thietane (3-membered sulfur ring) replaces the dimethylpyrimidine-thioether.

- Implications :

Structural Analog 4: Coumarin-Pyrimidinone Hybrids ()

Key Features :

- Core Structure : Combines pyrimidin-2(1H)-one with coumarin and tetrazole moieties.

- Functional Groups: Includes coumarin (known for fluorescence and anticoagulant properties) and tetrazole (polar, bioisostere for carboxylic acids).

- Implications :

- Coumarin enhances UV absorption, useful in imaging applications, unlike the target compound.

- Tetrazole improves aqueous solubility but may reduce membrane permeability compared to the dimethoxybenzoate ester .

Q & A

Q. What are the standard synthetic routes for this compound, and what key intermediates are involved?

The synthesis typically involves multi-step reactions, including:

- Thioether formation : Reacting 4,6-dimethylpyrimidine-2-thiol with a methylating agent (e.g., methyl iodide) to introduce the thioether bridge .

- Esterification : Coupling the pyran-4-one intermediate with 2,3-dimethoxybenzoic acid using carbodiimide-based coupling agents (e.g., DCC/DMAP) . Key intermediates include 6-((methylthio)methyl)-4H-pyran-3-ol and activated benzoate derivatives. Reaction progress is monitored via TLC and NMR spectroscopy.

Q. How is the compound characterized structurally, and what spectroscopic methods are prioritized?

Structural confirmation relies on:

- X-ray crystallography for absolute configuration determination (e.g., analogous benzoate esters in ).

- NMR spectroscopy : H and C NMR to resolve methyl, pyrimidine, and ester carbonyl signals. Aromatic protons in the dimethoxybenzoate moiety appear as distinct doublets (δ 6.8–7.5 ppm) .

- IR spectroscopy : Peaks at ~1700 cm (ester C=O) and 1250 cm (C-O-C stretching) .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

Standard assays include:

- Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with ampicillin as a positive control .

- Antioxidant potential : DPPH radical scavenging assays, comparing IC values to ascorbic acid .

Advanced Questions

Q. How can reaction yields for the thioether linkage be optimized?

Q. What strategies resolve contradictions in reported bioactivity data across studies?

Discrepancies may arise from:

- Purity differences : HPLC purity >95% is critical; impurities (e.g., unreacted benzoic acid) can skew bioassay results .

- Assay variability : Standardize protocols (e.g., Mueller-Hinton agar for antimicrobial tests) and include internal controls .

- Solubility factors : Use DMSO/water mixtures (≤1% DMSO) to avoid solvent toxicity artifacts .

Q. What computational methods aid in predicting structure-activity relationships (SAR)?

- Docking studies : Target microbial enzymes (e.g., dihydrofolate reductase) to assess pyrimidine-binding affinity .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with antioxidant IC values .

- DFT calculations : Analyze electron density at the thioether sulfur to predict redox activity .

Q. How can degradation pathways be analyzed under physiological conditions?

- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (HO) conditions.

- LC-MS profiling : Identify hydrolysis products (e.g., free benzoic acid) and thioether oxidation to sulfoxides .

- Stability assays : Store samples at 4°C in amber vials to prevent photolytic degradation of the pyran-4-one ring .

Methodological Notes for Data Interpretation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.